N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464597
InChI: InChI=1S/C14H27N3O2/c1-9(2)13(15)14(19)16-7-6-12(8-16)17(10(3)4)11(5)18/h9-10,12-13H,6-8,15H2,1-5H3/t12?,13-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)C)N
Molecular Formula: C14H27N3O2
Molecular Weight: 269.38 g/mol

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13464597

Molecular Formula: C14H27N3O2

Molecular Weight: 269.38 g/mol

* For research use only. Not for human or veterinary use.

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide -

Specification

Molecular Formula C14H27N3O2
Molecular Weight 269.38 g/mol
IUPAC Name N-[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C14H27N3O2/c1-9(2)13(15)14(19)16-7-6-12(8-16)17(10(3)4)11(5)18/h9-10,12-13H,6-8,15H2,1-5H3/t12?,13-/m0/s1
Standard InChI Key HHSDNXKYKBJWLN-ABLWVSNPSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(C1)N(C(C)C)C(=O)C)N
SMILES CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)C)N
Canonical SMILES CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • A pyrrolidine ring (a five-membered nitrogen-containing heterocycle).

  • An acetamide group (CH3CONR2\text{CH}_3\text{CONR}_2) with an isopropyl substituent.

  • A chiral (S)-2-amino-3-methyl-butyryl side chain, which introduces stereochemical complexity .

The stereochemistry at the amino acid position (S configuration) is critical for its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC14H27N3O2\text{C}_{14}\text{H}_{27}\text{N}_3\text{O}_2
Molecular Weight269.38 g/mol
IUPAC NameN-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-propan-2-ylacetamide
CAS Number1354028-10-6

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Acylation of Pyrrolidine: Reacting pyrrolidine with (S)-2-amino-3-methylbutanoic acid derivatives to form the amide bond.

  • N-Isopropylacetylation: Introducing the acetamide group via reaction with acetyl chloride and isopropylamine under basic conditions.

Key Reaction Conditions:

  • Solvents: Dichloromethane or tetrahydrofuran for acylation steps.

  • Catalysts: Triethylamine or DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.

  • Temperature: Controlled between 0°C and room temperature to prevent racemization.

Purification and Characterization

  • Chromatography: Silica gel column chromatography is employed to isolate the product.

  • Analytical Methods: NMR (1H,13C^1\text{H}, ^{13}\text{C}) and high-resolution mass spectrometry (HRMS) confirm structure and enantiopurity .

Chemical Reactivity and Stability

Functional Group Transformations

The compound participates in reactions typical of amides and secondary amines:

  • Oxidation: The pyrrolidine ring undergoes oxidation with KMnO4\text{KMnO}_4 to form pyrrolidinone derivatives.

  • Reduction: LiAlH4_4 reduces the amide to a tertiary amine, altering pharmacological activity.

Stability Profile

  • Thermal Stability: Decomposes above 200°C, as observed in thermogravimetric analysis (TGA) of analogs.

  • pH Sensitivity: Stable in neutral conditions but hydrolyzes under strongly acidic/basic conditions, cleaving the amide bond.

Biological Applications and Mechanisms

Drug Discovery Relevance

  • Bioisostere Potential: The pyrrolidine ring serves as a bioisostere for peptide bonds, enhancing metabolic stability.

  • Targeted Delivery: Lipophilic groups (isopropyl) may facilitate blood-brain barrier penetration for CNS-targeted therapies.

Table 2: Comparison with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamideC15H27N3O2\text{C}_{15}\text{H}_{27}\text{N}_3\text{O}_2281.39Cyclopropyl substituent vs. isopropyl
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl esterC16H31N3O3\text{C}_{16}\text{H}_{31}\text{N}_3\text{O}_3313.44Carbamate group introduced

Challenges and Future Directions

Synthetic Challenges

  • Stereochemical Control: Maintaining enantiopurity during large-scale synthesis requires chiral catalysts or enzymes.

  • Yield Optimization: Current routes report moderate yields (~40–60%), necessitating process refinement.

Research Opportunities

  • Pharmacokinetic Studies: ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling to evaluate therapeutic potential.

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance potency or selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator